molecular formula C15H13FN2O B8205552 (S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8205552
M. Wt: 256.27 g/mol
InChI Key: HKNNNQGKTMBSHR-ZDUSSCGKSA-N
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Description

(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzyl group, a fluoropyridinyl moiety, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole typically involves the use of chiral auxiliaries or catalysts to ensure the formation of the desired enantiomer. One common method involves the use of Ellman sulfinamide auxiliary to convert an aldehyde to a sulfinimine, which then undergoes cyclization to form the chiral dihydrooxazole derivative . The reaction conditions often include the use of solvents like dichloromethane or toluene, and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts or ligands to achieve high enantioselectivity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the dihydrooxazole ring to a fully saturated oxazole.

    Substitution: The benzyl and fluoropyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry or material science.

Scientific Research Applications

(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole exerts its effects is often related to its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to downstream effects in biological pathways. The compound’s fluoropyridinyl group can enhance its binding affinity to target proteins, while the dihydrooxazole ring may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chiral nature also adds to its uniqueness, as the enantiomeric form can have different biological properties compared to its racemic mixture or other similar compounds.

Properties

IUPAC Name

(4S)-4-benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c16-12-6-7-14(17-9-12)15-18-13(10-19-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNNNQGKTMBSHR-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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